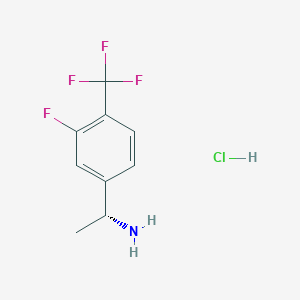

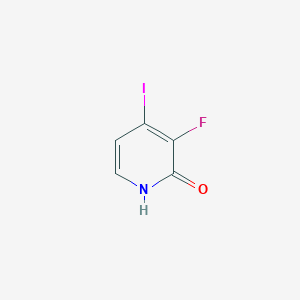

![molecular formula C17H22FN3O4 B6336019 N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide CAS No. 216869-17-9](/img/structure/B6336019.png)

N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

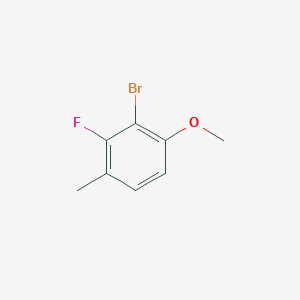

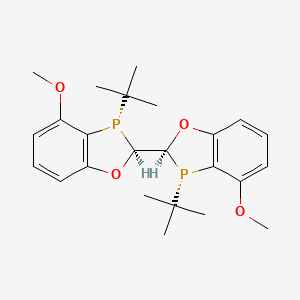

“N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide” is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics . It is chemically known as Linezolid . The empirical formula is C16H20FN3O4 and its molecular weight is 337.35 .

Synthesis Analysis

The synthesis of this compound involves several steps . Methyl 3-fluoro-4-morphinolino phenyl carbamate is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one. This compound then reacts with potassium phthalimide in the presence of a polar solvent to give (S)-2-[3-(3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione, which is subsequently converted to Linezolid .

Molecular Structure Analysis

The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 95-97°C, a predicted boiling point of 480.0±45.0 °C, and a density of 1.319. It is slightly soluble in chloroform and methanol .

Aplicaciones Científicas De Investigación

Antibacterial Applications

A notable application of this compound is in the synthesis and evaluation of its antibacterial properties. A series of derivatives were synthesized and evaluated for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. Most synthesized compounds showed significantly lower Minimum Inhibitory Concentration (MIC) values compared to linezolid against strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, and Streptococcus pyogenes (Varshney et al., 2009). Additionally, novel oxazolidinone analogs from a directed chemical modification program demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, and enterococcal strains resistant to vancomycin (Zurenko et al., 1996).

Synthesis and Chemical Modification

Research has been conducted on the synthesis of key intermediates and derivatives of this compound, showing the versatility and potential for modification to enhance its antibacterial properties. For example, the synthesis of (R)-N-[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol was successfully optimized for higher yields and shorter reaction times (Yun & Chang-jiang, 2005).

Structure-Activity Relationship Studies

Further studies explored the structure-activity relationships of oxazolidinone derivatives, providing insights into the chemical modifications that influence antibacterial activity. For instance, replacing the 5-acetylaminomethyl group of Linezolid with 5-(heterocycle methylene) resulted in a loss of antibacterial activity, highlighting the importance of specific functional groups for antimicrobial efficacy (Zhou Wei-cheng, 2006).

Applications Beyond Antibacterial Activity

Research into this compound and its derivatives has also extended into other areas, such as the synthesis of neurokinin-1 receptor antagonists for potential applications in treating emesis and depression, showcasing the broader therapeutic potential of this chemical class (Harrison et al., 2001).

Mecanismo De Acción

Target of Action

The compound, also known as Linezolid , is a synthetic antibiotic that primarily targets Gram-positive bacteria . It is particularly effective against streptococci , vancomycin-resistant enterococci (VRE) , and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are often responsible for serious infections, particularly those that are resistant to other antibiotics .

Mode of Action

Linezolid operates by inhibiting bacterial protein synthesis. It binds to the bacterial 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. This action is considered bacteriostatic .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria. By inhibiting this pathway, Linezolid prevents bacteria from producing essential proteins, which ultimately leads to the cessation of bacterial growth .

Result of Action

The result of Linezolid’s action is the inhibition of bacterial growth, thereby helping to control and eliminate bacterial infections . It is used for the treatment of serious infections caused by Gram-positive bacteria that are resistant to other antibiotics .

Direcciones Futuras

Future research could focus on improving the synthesis process to increase yield and purity, and reduce the formation and use of sensitive intermediates . Additionally, studies could explore its efficacy against a wider range of bacterial infections.

Propiedades

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O4/c1-2-16(22)19-10-13-11-21(17(23)25-13)12-3-4-15(14(18)9-12)20-5-7-24-8-6-20/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,19,22)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHUEBUADRLXNC-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)